molecular formula C13H12N2O4S B6062221 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE

3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE

Cat. No.: B6062221
M. Wt: 292.31 g/mol
InChI Key: BUPXKSGSCSSADV-UHFFFAOYSA-N
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Description

3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Properties

IUPAC Name

S-(3-acetyl-5-oxo-4H-6,1,3-benzoxadiazocin-2-yl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8(16)15-7-12(18)19-11-6-4-3-5-10(11)14-13(15)20-9(2)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXKSGSCSSADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)OC2=CC=CC=C2N=C1SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the benzoxadiazocin ring system through cyclization reactions, followed by the introduction of the acetyl and ethanethioate groups under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, thioacetic acid, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to form different derivatives.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxadiazocin derivatives and related heterocyclic compounds with similar ring structures and functional groups.

Uniqueness

What sets 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOXADIAZOCIN-2-YL ETHANETHIOATE apart is its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

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